Imidazo[1,2-a]pyridin-7-amine hydrochloride
CAS No.: 1795435-58-3
Cat. No.: VC7061129
Molecular Formula: C7H8ClN3
Molecular Weight: 169.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795435-58-3 |
|---|---|
| Molecular Formula | C7H8ClN3 |
| Molecular Weight | 169.61 |
| IUPAC Name | imidazo[1,2-a]pyridin-7-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H7N3.ClH/c8-6-1-3-10-4-2-9-7(10)5-6;/h1-5H,8H2;1H |
| Standard InChI Key | SOUPJGBVDXMRSZ-UHFFFAOYSA-N |
| SMILES | C1=CN2C=CN=C2C=C1N.Cl |
Introduction
Chemical Identity and Structural Properties
Imidazo[1,2-a]pyridin-7-amine hydrochloride is a nitrogen-containing bicyclic compound with the molecular formula C₇H₈ClN₃ (calculated for the free base: C₇H₇N₃). The hydrochloride salt enhances solubility and stability, a common modification in pharmaceutical compounds . Key identifiers include:
The compound’s structure features a planar imidazo[1,2-a]pyridine core, with the amine group at position 7 influencing electronic distribution and intermolecular interactions. X-ray crystallography of related analogs reveals a fused bicyclic system with bond lengths consistent with aromatic character .
Synthesis and Optimization Strategies
Microwave-Assisted Green Synthesis
A breakthrough in imidazo[1,2-a]pyridine synthesis involves solvent- and catalyst-free microwave irradiation. This method condenses 2-aminopyridines with α-bromoketones at 65°C under 100 W microwave power, achieving 90% yield in 15 minutes (Table 1) . Key advantages include:
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Efficiency: Reaction times reduced from hours to minutes.
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Sustainability: Eliminates toxic solvents and catalysts.
Table 1: Optimization of Microwave-Assisted Synthesis
| Entry | Conditions | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Thermal (neat) | 60 | 80 |
| 2 | Microwave (neat) | 15 | 90 |
Pharmacological Applications and Mechanisms
Anticancer Activity Targeting Aldehyde Dehydrogenase 1A3
Imidazo[1,2-a]pyridine derivatives exhibit potent inhibition of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in glioblastoma stem-like cells (GSCs). In a seminal study, analogs of imidazo[1,2-a]pyridin-7-amine demonstrated picomolar to nanomolar IC₅₀ values against patient-derived GSCs, effectively suppressing tumorigenicity and chemoresistance . Mechanistically, ALDH1A3 inhibition depletes retinoic acid synthesis, disrupting GSC self-renewal pathways .
Broad-Spectrum Bioactivity
While direct data on imidazo[1,2-a]pyridin-7-amine hydrochloride is limited, structural analogs show:
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Antiviral Activity: Inhibition of RNA virus replication via interference with viral polymerase .
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Antibacterial Effects: Disruption of bacterial cell wall synthesis, particularly against Gram-positive pathogens .
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Central Nervous System Modulation: GABAₐ receptor binding, analogous to Zolpidem, suggesting sedative potential .
Analytical Characterization
Spectroscopic Methods
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¹H NMR: Aromatic protons resonate at δ 7.95–6.60 ppm, with the amine proton appearing as a broad singlet near δ 5.2 .
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IR Spectroscopy: N-H stretching vibrations at ~3441 cm⁻¹ and C=N absorption at 1642 cm⁻¹ .
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Mass Spectrometry: Molecular ion peak at m/z 169.61 (M⁺) for the free base .
Future Directions and Challenges
Despite promising preclinical data, key gaps remain:
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In Vivo Efficacy: No pharmacokinetic or toxicity studies in animal models are reported.
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Selectivity Optimization: Off-target effects on ALDH1A1/2 isoforms require investigation .
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Salt Form Comparisons: Differential bioavailability between hydrochloride and dihydrochloride salts warrants exploration .
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